acetic acid;(1S)-3-methylcyclohex-2-en-1-ol
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Overview
Description
Acetic acid;(1S)-3-methylcyclohex-2-en-1-ol is a compound that combines the properties of acetic acid and a cyclohexenol derivative. Acetic acid, also known as ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH. It is a colorless liquid with a pungent smell and is widely used in various industrial and household applications. The (1S)-3-methylcyclohex-2-en-1-ol component is a cyclohexenol derivative, which is a type of organic compound containing a hydroxyl group (-OH) attached to a cyclohexene ring. This combination of acetic acid and cyclohexenol derivative results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S)-3-methylcyclohex-2-en-1-ol can be achieved through several synthetic routes. One common method involves the esterification of acetic acid with (1S)-3-methylcyclohex-2-en-1-ol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3COOH+(1S)-3-methylcyclohex-2-en-1-ol→Acetic acid;(1S)-3-methylcyclohex-2-en-1-ol+H2O
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S)-3-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexenol moiety can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: LiAlH₄, NaBH₄
Substitution: SOCl₂, PBr₃
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halogenated compounds
Scientific Research Applications
Acetic acid;(1S)-3-methylcyclohex-2-en-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(1S)-3-methylcyclohex-2-en-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group in the cyclohexenol moiety can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the acetic acid component can participate in acid-base reactions, influencing the pH and chemical environment of the system.
Comparison with Similar Compounds
Similar Compounds
Formic acid: A simpler carboxylic acid with the formula HCOOH.
Propionic acid: A carboxylic acid with the formula CH₃CH₂COOH.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group.
Uniqueness
Acetic acid;(1S)-3-methylcyclohex-2-en-1-ol is unique due to the combination of acetic acid and a cyclohexenol derivative, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler carboxylic acids or cyclohexanol derivatives alone.
Properties
CAS No. |
62247-44-3 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
acetic acid;(1S)-3-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h5,7-8H,2-4H2,1H3;1H3,(H,3,4)/t7-;/m0./s1 |
InChI Key |
LQTHPUXNAZOHGQ-FJXQXJEOSA-N |
Isomeric SMILES |
CC1=C[C@H](CCC1)O.CC(=O)O |
Canonical SMILES |
CC1=CC(CCC1)O.CC(=O)O |
Origin of Product |
United States |
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